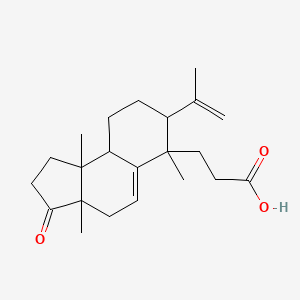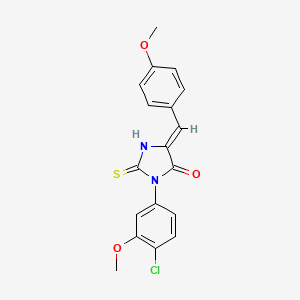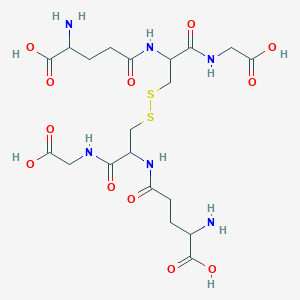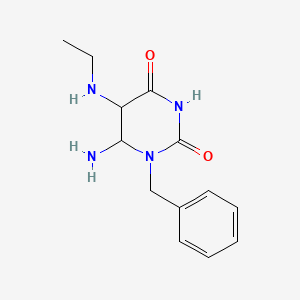![molecular formula C20H20O5 B12317342 7-(1,3-Benzodioxol-5-yl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B12317342.png)
7-(1,3-Benzodioxol-5-yl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1,3-ベンゾジオキソール-5-イル)-3-メトキシ-6-メチル-5-プロプ-2-エニルビシクロ[3.2.1]オクト-3-エン-2,8-ジオンは、その独特の二環式構造を特徴とする複雑な有機化合物です。この化合物は、化学、生物学、医学など、さまざまな分野における潜在的な用途で注目されています。その構造には、ベンゾジオキソール部分、メトキシ基、プロプ-2-エニル側鎖が含まれており、これはその多様な化学反応性と生物活性に貢献しています。
準備方法
合成経路と反応条件
7-(1,3-ベンゾジオキソール-5-イル)-3-メトキシ-6-メチル-5-プロプ-2-エニルビシクロ[3.2.1]オクト-3-エン-2,8-ジオンの合成は、いくつかの合成経路によって達成できます。 一般的な方法の1つは、[5+2]カスケードアプローチの使用を含み、これは一連の環化反応を通じて二環式構造の形成を可能にします 。この方法は、通常、酸化脱芳香族化とそれに続く環化を用いて、目的の二環式骨格を形成します。
工業的生産方法
この化合物の工業的生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フロー反応器と自動合成プラットフォームの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
7-(1,3-ベンゾジオキソール-5-イル)-3-メトキシ-6-メチル-5-プロプ-2-エニルビシクロ[3.2.1]オクト-3-エン-2,8-ジオンは、以下を含むさまざまな種類の化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応は、この化合物をアルコールまたはアルカンに変換できます。
置換: ベンゾジオキソール部分は、求電子置換反応を受けることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムや三酸化クロムなど)、還元剤(水素化リチウムアルミニウムなど)、求電子剤(ハロゲンなど)が含まれます。反応条件は、通常、選択的かつ効率的な変換を確保するために、制御された温度と溶媒を含みます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはカルボン酸を生じる可能性がありますが、還元はアルコールまたはアルカンを生成できます。置換反応は、ベンゾジオキソール環にさまざまな官能基を導入できます。
科学研究アプリケーション
7-(1,3-ベンゾジオキソール-5-イル)-3-メトキシ-6-メチル-5-プロプ-2-エニルビシクロ[3.2.1]オクト-3-エン-2,8-ジオンは、幅広い科学研究アプリケーションを持っています。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: それは、抗菌作用や抗癌作用などの潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探索するための研究が進められています。
産業: この化合物は、新素材の開発に、および特殊化学品の合成のための前駆体として使用されています。
科学的研究の応用
7-(1,3-Benzodioxol-5-yl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
7-(1,3-ベンゾジオキソール-5-イル)-3-メトキシ-6-メチル-5-プロプ-2-エニルビシクロ[3.2.1]オクト-3-エン-2,8-ジオンの作用機序には、特定の分子標的および経路との相互作用が含まれます。ベンゾジオキソール部分は、酵素や受容体と相互作用して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。この化合物の独特の構造により、特定の結合部位に適合し、細胞プロセスとシグナル伝達経路に影響を与えます。
類似化合物との比較
類似化合物
ビシクロ[3.2.1]オクタン: 類似の構造的特徴を持つより単純な二環式化合物。
トロパンアルカロイド: 幅広い生物活性を持つ二環式構造を持つ化合物.
セドレン型骨格: 天然物の合成に使用される類似の二環式フレームワークを持つ化合物.
独自性
7-(1,3-ベンゾジオキソール-5-イル)-3-メトキシ-6-メチル-5-プロプ-2-エニルビシクロ[3.2.1]オクト-3-エン-2,8-ジオンは、ベンゾジオキソール部分、メトキシ基、プロプ-2-エニル側鎖を組み合わせているため、ユニークです。この組み合わせは、明確な化学反応性と生物活性を与え、他の類似の化合物とは一線を画しています。
特性
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-4-7-20-9-15(23-3)18(21)17(19(20)22)16(11(20)2)12-5-6-13-14(8-12)25-10-24-13/h4-6,8-9,11,16-17H,1,7,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTWRMSXONXESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12317263.png)
![3,4,5-Trihydroxy-6-[3-methyl-4-[3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid](/img/structure/B12317268.png)
![Methyl 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B12317276.png)
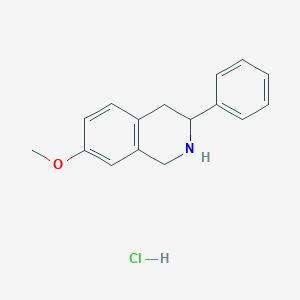

![1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide](/img/structure/B12317283.png)
![1-[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12317285.png)
![Ruthenate(2-),[[2,2'-bipyridine]-4,4'-dicarboxylato(2-)-kN1,kN1'](4,4'-dinonyl-2,2'-bipyridine-kN1,kN1')bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)-](/img/structure/B12317288.png)
![2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B12317289.png)
